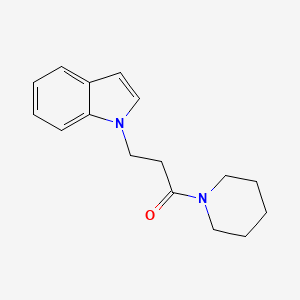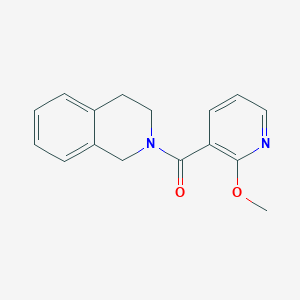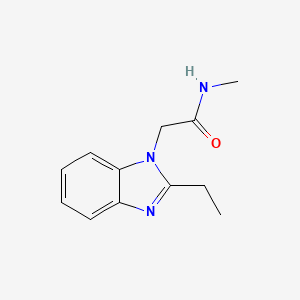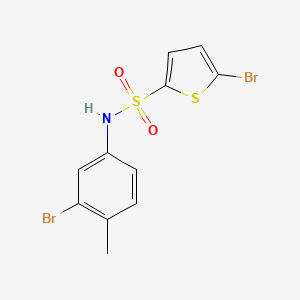
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide is primarily based on its ability to bind to the active site of target enzymes and inhibit their activity. The sulfonamide group of the compound interacts with the zinc ion in the active site of carbonic anhydrases, while the thiophene and bromophenyl moieties interact with the hydrophobic pockets of kinases and metalloproteinases, respectively. This binding results in the inhibition of enzyme activity and downstream signaling pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide depend on the specific enzyme targeted. For example, inhibition of carbonic anhydrases can result in the reduction of intraocular pressure and the treatment of glaucoma, while inhibition of metalloproteinases can lead to the suppression of tumor growth and metastasis. However, the compound may also exhibit off-target effects, which can result in unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide for lab experiments is its high potency and selectivity against target enzymes. This allows for the use of lower concentrations of the compound, which reduces the risk of toxicity and off-target effects. However, the compound may also exhibit poor solubility and stability, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide. One area of interest is the identification of new target enzymes and the optimization of the compound for their inhibition. Another area is the development of novel drug delivery systems that can enhance the solubility and stability of the compound. Additionally, the compound may be further studied for its potential applications in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis method of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with 5-bromo-2-thiophenamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide in high yield and purity.
Applications De Recherche Scientifique
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, metalloproteinases, and kinases. These enzymes play critical roles in various physiological processes, and their dysregulation has been implicated in the pathogenesis of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2S2/c1-7-2-3-8(6-9(7)12)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVPWHHNYRRXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)
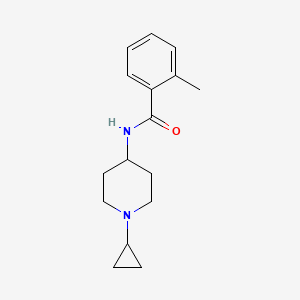



![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)

![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)

![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)

